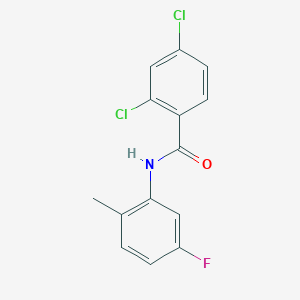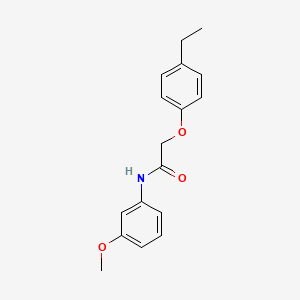
5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide, also known as TAK-715, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. However, TAK-715 has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory disorders.
Applications De Recherche Scientifique
5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of various enzymes and proteins involved in the inflammatory response, such as p38 MAP kinase, COX-2, and TNF-α. This makes 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide a potential therapeutic agent for the treatment of various inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and psoriasis.
Mécanisme D'action
5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of p38 MAP kinase, a protein that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and an increase in the production of anti-inflammatory cytokines, such as IL-10. 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and pain.
Biochemical and Physiological Effects:
5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide also inhibits the activity of COX-2, leading to a decrease in the production of prostaglandins. These effects contribute to the anti-inflammatory and analgesic properties of 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide in lab experiments is its specificity for p38 MAP kinase and COX-2. This allows researchers to study the effects of inhibiting these proteins on the inflammatory response and pain sensation. However, one limitation of using 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide has been found to have cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide's potential therapeutic applications in other inflammatory disorders, such as inflammatory bowel disease and multiple sclerosis. Additionally, researchers can explore the use of 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide in combination with other anti-inflammatory agents to enhance its effectiveness. Finally, the development of 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide analogs with improved solubility and reduced cytotoxicity can also be a promising direction for future research.
Conclusion:
In conclusion, 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide is a promising compound with anti-inflammatory and analgesic properties that make it a potential therapeutic agent for the treatment of various inflammatory disorders. Its specificity for p38 MAP kinase and COX-2 makes it a valuable tool for studying the inflammatory response and pain sensation. However, its low solubility and cytotoxicity at high concentrations can limit its use in certain experiments. Further research is needed to explore the full potential of 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide and its analogs in the treatment of inflammatory disorders.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide involves several steps, starting with the reaction between 2-chloro-5-methylphenol and 2-methoxybenzenesulfonyl chloride to obtain 5-chloro-2-methoxy-5-methylphenyl benzenesulfonate. This intermediate is then reacted with thiophene-2-sulfonamide in the presence of a base to yield 5-chloro-N-(2-methoxy-5-methylphenyl)-2-thiophenesulfonamide. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved by recrystallization.
Propriétés
IUPAC Name |
5-chloro-N-(2-methoxy-5-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S2/c1-8-3-4-10(17-2)9(7-8)14-19(15,16)12-6-5-11(13)18-12/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMYFJGHSUYPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-methoxy-5-methylphenyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)


![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)







![3-methyl-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-b]pyridin-4-amine](/img/structure/B5805546.png)

![5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5805556.png)